N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide” is a compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is another important heterocyclic compound that exhibits a wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The thiazole ring can be synthesized through various synthetic routes .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring, on the other hand, contains sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and thiazole rings . These rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. The pyrrolidine ring is a five-membered nitrogen heterocycle, and the thiazole ring contains sulfur and nitrogen . These structures contribute to the compound’s physicochemical properties .Scientific Research Applications
Infrared Spectral Analysis and Molecular Structure
Infrared spectral studies provide insights into the structural aspects of sulfonamide derivatives, including pyridine and thiazole derivatives. These studies help in understanding the bonding and structural configurations, which are critical for designing compounds with desired properties. For instance, Uno et al. (1963) explored the infrared spectra of N-(2-pyridyl)-, N-(2-thiazolyl)-, and other sulfonamide derivatives, revealing differences in their amido and imido forms based on spectral changes upon N-deuteration (Uno et al., 1963).
Antimicrobial Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at developing new antibacterial agents. Azab et al. (2013) synthesized various heterocyclic compounds incorporating the sulfonamido group, demonstrating significant antibacterial activities, highlighting the potential of such compounds in antimicrobial applications (Azab et al., 2013).
Synthesis of Hybrid Compounds for Pharmacological Applications
Sulfonamides are integral to pharmacological research due to their wide range of biological activities. Ghomashi et al. (2022) reviewed recent advances in designing sulfonamide hybrids, showcasing their antibacterial, antitumor, and other pharmacological activities. This underscores the versatility of sulfonamide-based compounds in drug development (Ghomashi et al., 2022).
Antiproliferative Potential Against Cancer Cells
The design and synthesis of compounds featuring a sulfonamide moiety, such as N,N-dimethylbenzenesulfonamide derivatives, have shown promising antiproliferative activities against cancer cell lines. Bashandy et al. (2014) highlighted compounds with significant activity against the MCF-7 breast cancer cell line, indicating the potential for developing effective anticancer therapies (Bashandy et al., 2014).
Heterocyclic Synthesis and Reactivity
The reactivity and synthesis of heterocyclic sulfonamides play a crucial role in creating bioactive molecules. For example, the efficient synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides showcases the adaptability of sulfonamide compounds in medicinal chemistry, enabling the rapid development of pharmacologically active heterocyclic compounds (Tucker et al., 2015).
Future Directions
Mechanism of Action
Target of action
Thiazoles and pyrrolidines are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets can vary widely depending on the exact structure and functional groups of the compound.
Mode of action
The mode of action of thiazole and pyrrolidine derivatives can also vary greatly. Some may inhibit specific enzymes, others may interact with cell receptors, and still others may interfere with cell wall synthesis . The exact mode of action would depend on the specific targets of the compound.
Biochemical pathways
Thiazole and pyrrolidine derivatives can affect a wide range of biochemical pathways. For example, some may inhibit the synthesis of certain proteins, others may disrupt cell signaling pathways, and still others may interfere with DNA replication . The specific pathways affected would depend on the compound’s targets and mode of action.
Pharmacokinetics
The pharmacokinetic properties of thiazole and pyrrolidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups . These properties can affect the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of action
The molecular and cellular effects of thiazole and pyrrolidine derivatives can include changes in cell growth, cell death, cell signaling, and gene expression . The specific effects would depend on the compound’s targets, mode of action, and the type of cells or organisms it interacts with.
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of thiazole and pyrrolidine derivatives . For example, certain conditions may enhance or inhibit the compound’s interaction with its targets, or may affect its stability or rate of degradation.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c18-21(19,12-4-1-5-14-10-12)16-9-11-3-2-7-17(11)13-15-6-8-20-13/h1,4-6,8,10-11,16H,2-3,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLDUMLCLZDBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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